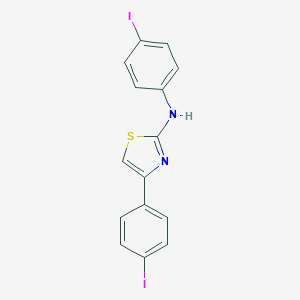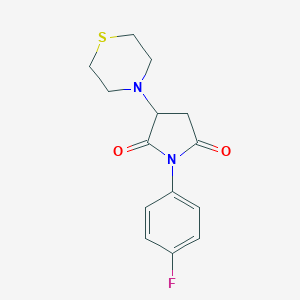![molecular formula C17H11BrN2S2 B387968 2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile CAS No. 311326-33-7](/img/structure/B387968.png)
2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile is a chemical compound with the molecular formula C17H11BrN2S2 and a molecular weight of 387.3 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile typically involves the reaction of 4-bromobenzyl chloride with 2-thiophenecarboxaldehyde in the presence of a base, followed by the addition of 3-pyridinecarbonitrile. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted benzyl derivatives.
科学的研究の応用
2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways. Further research is needed to elucidate the exact mechanisms involved.
類似化合物との比較
Similar Compounds
- 2-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-3-pyridyl cyanide
- 2-[(4-Methylbenzyl)sulfanyl]-6-(2-thienyl)-3-pyridyl cyanide
- 2-[(4-Fluorobenzyl)sulfanyl]-6-(2-thienyl)-3-pyridyl cyanide
Uniqueness
2-[(4-Bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile is unique due to the presence of the bromobenzyl group, which can participate in specific chemical reactions that other similar compounds may not undergo. This uniqueness can be leveraged in the design of new molecules with desired properties.
特性
CAS番号 |
311326-33-7 |
|---|---|
分子式 |
C17H11BrN2S2 |
分子量 |
387.3g/mol |
IUPAC名 |
2-[(4-bromophenyl)methylsulfanyl]-6-thiophen-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C17H11BrN2S2/c18-14-6-3-12(4-7-14)11-22-17-13(10-19)5-8-15(20-17)16-2-1-9-21-16/h1-9H,11H2 |
InChIキー |
DFYMOAGADKASCF-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)Br |
正規SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]-3-(2-thienyl)acrylonitrile](/img/structure/B387885.png)
![2,4,6-Tris[2-(trifluoromethyl)benzimidazolyl]-1,3,5-triazine](/img/structure/B387886.png)

![N-(4-IODOPHENYL)-N-{4-[4-(MORPHOLINOSULFONYL)PHENYL]-1,3-THIAZOL-2-YL}AMINE](/img/structure/B387889.png)
![N-(4-fluorophenyl)-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B387890.png)
![1,2-bis(propylsulfonyl)-N'-(3,4,5-trimethoxybenzylidene)pyrrolo[2,1-a]isoquinoline-3-carbohydrazide](/img/structure/B387891.png)

![4-Chloro-2-({[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B387894.png)
![2-[5-(2-chlorophenyl)-2H-tetraazol-2-yl]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B387896.png)
![(3-Amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B387901.png)
![2-{[6-(4-bromophenyl)-3-cyano-4-phenylpyridin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B387903.png)
![2-[(2-Fluorobenzyl)sulfanyl]-4,6-dithien-2-ylnicotinonitrile](/img/structure/B387905.png)
![4-chloro-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B387907.png)
![2-{[3-cyano-6-(thiophen-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B387908.png)
